Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate
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Overview
Description
Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under reflux conditions.
Fusion with Pyridazine: The triazole ring is then fused with a pyridazine ring through a nucleophilic substitution reaction.
Thioester Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro groups on the pyridine ring can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, affecting metabolic pathways.
Receptor Binding: It binds to specific receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridines: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Pyrazolo[5,1-c][1,2,4]triazines: Exhibits cytotoxic activity against various cancer cell lines.
Uniqueness
Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate is unique due to its specific fusion of pyridine, triazole, and pyridazine rings, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-14-17-16-12-6-5-11(18-19(12)14)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJWZFPEBFPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C2N1N=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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